Capuride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Capuride can be synthesized through the reaction of 2-ethyl-3-methylpentanoic acid with urea under specific conditions. The reaction typically involves heating the acid with urea in the presence of a catalyst to form the desired N-acylurea compound .
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Capuride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Capuride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-acylurea chemistry.
Biology: Investigated for its effects on the central nervous system and its potential as a sedative and anticonvulsant.
Medicine: Explored for its potential use in treating anxiety and sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Capuride exerts its effects by acting as a central nervous system depressant. It binds to specific receptors in the brain, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include GABA receptors and associated ion channels .
Comparison with Similar Compounds
Similar Compounds
Barbiturates: Similar in their sedative and hypnotic effects but differ in their chemical structure and duration of action.
Benzodiazepines: Also act on GABA receptors but have a different chemical structure and a broader range of therapeutic uses.
Valnoctylurea: A chiral stereoisomer of valproic acid urea derivative with similar anticonvulsant properties.
Uniqueness
Capuride is unique in its specific N-acylurea structure, which provides a distinct pharmacological profile compared to other sedatives. Its duration of action and specific binding to GABA receptors make it a valuable compound for research and therapeutic applications .
Biological Activity
Capuride, also known as valnoctylurea (VCU), is a central nervous system (CNS) active compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy. This article provides a detailed overview of the biological activity of this compound, including its anticonvulsant properties, pharmacokinetics, and associated case studies.
This compound is a chiral derivative of valproic acid, possessing a unique stereochemical configuration that contributes to its pharmacological effects. The compound is primarily evaluated for its anticonvulsant activity, which is attributed to its ability to modulate neurotransmitter systems and inhibit neuronal excitability.
- GABAergic Modulation : this compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, thereby reducing neuronal excitability.
- Sodium Channel Blockade : Similar to other antiepileptic drugs, this compound may inhibit voltage-gated sodium channels, stabilizing neuronal membranes and preventing seizure propagation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Following administration, it is rapidly absorbed and metabolized. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 2 hours |
Bioavailability | Moderate |
Metabolism | Hepatic (liver) |
Excretion | Renal (kidneys) |
Anticonvulsant Activity
This compound's anticonvulsant efficacy has been demonstrated in several preclinical studies. A notable study compared two stereoisomers of VCU in rats using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. The results are summarized below:
Stereoisomer | ED50 (mg/kg) MES | ED50 (mg/kg) scMet | Protective Index (PI) |
---|---|---|---|
(2S,3S)-VCU | 29 (95% CI: 8-60) | 22 (95% CI: 13-51) | > 17 |
(2R,3S)-VCU | 42 (95% CI: 36-51) | 12 (95% CI: 7-21) | > 23 |
The study indicated that the (2S,3S)-VCU isomer exhibited greater potency and a wider safety margin compared to its counterpart and racemic VCU .
Teratogenic Potential
Research has also investigated the teratogenic effects of this compound. In studies involving pregnant mice, it was observed that higher doses (>4 times ED50 values) led to neural tube defects. However, at lower doses, particularly with the (2R,3S)-VCU isomer, teratogenicity was significantly reduced .
Case Studies and Clinical Implications
This compound's potential as an antiepileptic drug has been highlighted in various case studies. One study focused on women of child-bearing age with bipolar disorder who were switched from valproic acid to this compound. The findings suggested that this compound could serve as an effective alternative with a lower risk of teratogenicity compared to traditional treatments .
Properties
CAS No. |
5579-13-5 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-carbamoyl-2-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13) |
InChI Key |
HLSLSXBFTXUKCY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CC)C(=O)NC(=O)N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NC(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
5579-13-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Capuride; NSC 27178; NSC-27178; NSC27178; NSC27690; NSC-27690; NSC 27690; valnoctylurea |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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